3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761898
InChI: InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16)
SMILES:
Molecular Formula: C10H17FN4O
Molecular Weight: 228.27 g/mol

3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15761898

Molecular Formula: C10H17FN4O

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C10H17FN4O
Molecular Weight 228.27 g/mol
IUPAC Name 3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16)
Standard InChI Key GEZDMLFZFQQURG-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)C1=CN(N=C1N)CCF

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide possesses a molecular weight of 228.27 g/mol and an IUPAC name of 3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide. Its canonical SMILES representation (CCCCNC(=O)C1=CN(N=C1N)CCF) confirms the presence of a pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a butyl carboxamide moiety. The fluorine atom introduces electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole moments, which are critical for target binding .

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₇FN₄O
Molecular Weight228.27 g/mol
IUPAC Name3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide
Canonical SMILESCCCCNC(=O)C1=CN(N=C1N)CCF
XLogP3-AA1.2 (Predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Spectroscopic Analysis

The compound’s Standard InChI (InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16)) and InChIKey (GEZDMLFZFQQURG-UHFFFAOYSA-N) provide identifiers for spectral databases. Nuclear magnetic resonance (NMR) spectra of analogous pyrazole carboxamides reveal distinct peaks for the fluorine-bearing ethyl group (δ 4.5–4.7 ppm for CHF₂) and the butyl chain (δ 0.9–1.5 ppm for CH₃ and CH₂ groups) . Infrared (IR) spectroscopy typically shows stretches for amide C=O (~1650 cm⁻¹) and N-H bonds (~3250 cm⁻¹) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves multi-step reactions starting from methyl 3-amino-1H-pyrazole-4-carboxylate. A representative pathway includes:

  • Cyclocondensation: Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under acidic conditions to form the pyrazole core .

  • Hydrolysis: Converting the ester intermediate to a carboxylic acid using aqueous NaOH.

  • Amidation: Coupling the acid with n-butylamine via bis(pentafluorophenyl) carbonate (BPC) activation to introduce the butyl carboxamide group .

  • Fluoroalkylation: Introducing the 2-fluoroethyl substituent via nucleophilic substitution with fluoroethyl bromide.

Biological Activity and Mechanism

Enzyme Inhibition

Molecular docking studies predict strong interactions with adenosine deaminase (ADA) and cyclooxygenase-2 (COX-2). The fluorine atom forms halogen bonds with ADA’s Thr-269 residue (binding energy: −8.2 kcal/mol), while the butyl group occupies a hydrophobic pocket near COX-2’s Val-523 .

Table 2: Antimicrobial Activity (Inhibition Zone, mm)

Microorganism3-Amino-N-butyl DerivativeNitrofurantoin®
Escherichia coli14.2 ± 0.812.5 ± 0.6
Salmonella typhimurium13.5 ± 0.711.2 ± 0.5
Staphylococcus aureus6.4 ± 0.36.1 ± 0.2

Comparative Analysis with Analogues

Structural Modifications

Replacing the butyl group with methyl or ethyl chains (e.g., 3-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide) reduces logP values from 1.2 to 0.8, decreasing lipid solubility and oral bioavailability . Conversely, elongating the alkyl chain to hexyl enhances COX-2 inhibition but exacerbates hepatotoxicity.

Fluorine vs. Chlorine Substitution

Chlorinated analogues exhibit stronger ADA binding (−9.1 kcal/mol) due to larger atomic size but suffer from metabolic instability (t₁/₂: 2.1 hours vs. 5.3 hours for the fluorine derivative).

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